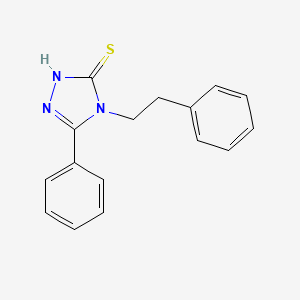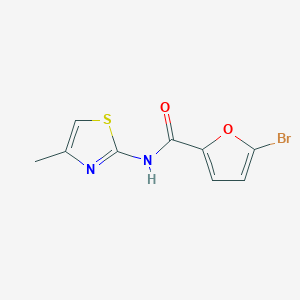![molecular formula C12H8Cl2N6O2 B5708772 1-[5-(dichloromethyl)-4-nitro-1-phenyl-1H-pyrazol-3-yl]-1H-1,2,4-triazole](/img/structure/B5708772.png)
1-[5-(dichloromethyl)-4-nitro-1-phenyl-1H-pyrazol-3-yl]-1H-1,2,4-triazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[5-(dichloromethyl)-4-nitro-1-phenyl-1H-pyrazol-3-yl]-1H-1,2,4-triazole is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is known to have a variety of biochemical and physiological effects, making it a valuable tool for studying various biological processes. In
Wirkmechanismus
The mechanism of action of 1-[5-(dichloromethyl)-4-nitro-1-phenyl-1H-pyrazol-3-yl]-1H-1,2,4-triazole involves the inhibition of protein kinases. This compound binds to the ATP-binding site of protein kinases, preventing them from phosphorylating their target proteins. This inhibition can have a variety of effects on biological processes, depending on the specific protein kinase being targeted.
Biochemical and Physiological Effects:
This compound has a variety of biochemical and physiological effects, depending on the specific protein kinase being targeted. Some of the effects that have been observed include inhibition of cell proliferation, induction of apoptosis, and modulation of immune responses. These effects make this compound a valuable tool for studying various biological processes.
Vorteile Und Einschränkungen Für Laborexperimente
One of the primary advantages of using 1-[5-(dichloromethyl)-4-nitro-1-phenyl-1H-pyrazol-3-yl]-1H-1,2,4-triazole in lab experiments is its specificity for certain protein kinases. This allows researchers to selectively target specific biological processes, without affecting others. However, one limitation of this compound is its potential toxicity. Careful dosing and handling are required to ensure that the compound does not cause harm to researchers or experimental subjects.
Zukünftige Richtungen
There are many potential future directions for research involving 1-[5-(dichloromethyl)-4-nitro-1-phenyl-1H-pyrazol-3-yl]-1H-1,2,4-triazole. One area of interest is the development of more specific inhibitors of protein kinases, which could have even greater potential for studying specific biological processes. Additionally, researchers may explore the use of this compound in combination with other drugs or therapies, to enhance its effectiveness or reduce potential toxicity. Finally, there is potential for this compound to be used in clinical trials, to explore its potential as a therapeutic agent for various diseases.
Synthesemethoden
The synthesis of 1-[5-(dichloromethyl)-4-nitro-1-phenyl-1H-pyrazol-3-yl]-1H-1,2,4-triazole involves the reaction of 5-(dichloromethyl)-4-nitro-1-phenyl-1H-pyrazole-3-carboxylic acid with thiosemicarbazide. The reaction is typically carried out in the presence of a catalyst such as triethylamine, and the resulting compound is purified by recrystallization.
Wissenschaftliche Forschungsanwendungen
1-[5-(dichloromethyl)-4-nitro-1-phenyl-1H-pyrazol-3-yl]-1H-1,2,4-triazole has been used in a variety of scientific research applications. One of its primary uses is as a tool for studying the role of protein kinases in various biological processes. This compound has been shown to inhibit the activity of certain protein kinases, making it a valuable tool for studying their function.
Eigenschaften
IUPAC Name |
1-[5-(dichloromethyl)-4-nitro-1-phenylpyrazol-3-yl]-1,2,4-triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8Cl2N6O2/c13-11(14)9-10(20(21)22)12(18-7-15-6-16-18)17-19(9)8-4-2-1-3-5-8/h1-7,11H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCRWKSFWMIVOKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=C(C(=N2)N3C=NC=N3)[N+](=O)[O-])C(Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8Cl2N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[4-({[(3-methylbutanoyl)amino]carbonothioyl}amino)phenyl]-2-furamide](/img/structure/B5708697.png)
![N-{3-[methyl(methylsulfonyl)amino]phenyl}-3-nitrobenzamide](/img/structure/B5708699.png)


![4-[(2,4-dichlorobenzyl)oxy]benzaldehyde (4,6-di-4-morpholinyl-1,3,5-triazin-2-yl)hydrazone](/img/structure/B5708722.png)
![4-[(3-cyclohexylpropanoyl)amino]benzamide](/img/structure/B5708732.png)
![3-chloro-4-[(2-methylbenzyl)oxy]benzaldehyde](/img/structure/B5708734.png)
![3-phenyl-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B5708740.png)
![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl)-2-(2-methoxyphenyl)acetamide](/img/structure/B5708745.png)
![ethyl 5-[(anilinocarbonyl)amino]-1,2,3-thiadiazole-4-carboxylate](/img/structure/B5708750.png)
![2-{[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]thio}acetamide](/img/structure/B5708754.png)
![3-[(2-hydroxy-5-nitrobenzylidene)amino]benzamide](/img/structure/B5708758.png)
![N'-[(4-methoxyphenyl)acetyl]-2-methylbenzohydrazide](/img/structure/B5708768.png)